Tumor Promotion Inhibition vs Sarcophytol A
In a direct head-to-head comparison within a two-stage mouse skin carcinogenesis experiment, Sarcophytol B applied at 1.7 µg per mouse twice weekly (equimolar to 2.5 µg teleocidin) significantly inhibited tumor promotion by teleocidin [1]. At week 25, the control group (DMBA + teleocidin) exhibited 53.3% tumor incidence and 2.1 tumors per mouse. Sarcophytol A at an equimolar dose of 1.6 µg reduced tumor incidence to 7.1% and average tumors to 0.1 per mouse [1]. Sarcophytol B demonstrated comparable inhibitory efficacy, with the study reporting that both compounds 'caused delay in onset of tumor formation, and reduced the percentage of tumor-bearing mice and the average number of tumors per mouse' [1].
| Evidence Dimension | Tumor promotion inhibition in two-stage mouse skin carcinogenesis |
|---|---|
| Target Compound Data | Sarcophytol B at 1.7 µg/mouse (equimolar to 2.5 µg teleocidin) inhibited tumor promotion; effective concentration in microgram range |
| Comparator Or Baseline | Sarcophytol A at 1.6 µg/mouse reduced tumor incidence to 7.1% vs 53.3% control, tumors/mouse to 0.1 vs 2.1; control (teleocidin alone): 53.3% incidence, 2.1 tumors/mouse |
| Quantified Difference | Both compounds reduced tumor incidence and multiplicity relative to control; exact numerical values for Sarcophytol B not separately reported, but authors state efficacy comparable to Sarcophytol A |
| Conditions | Two-stage carcinogenesis: initiation with 100 µg DMBA, promotion with 2.5 µg teleocidin twice weekly; BALB/c mice; topical application; 25-week observation period |
Why This Matters
Sarcophytol B achieves tumor promotion inhibition at low microgram doses comparable to its closest structural analog, validating its procurement for chemoprevention studies where Sarcophytol A serves as the reference standard.
- [1] Fujiki H, Suganuma M, Suguri H, Yoshizawa S, Takagi K, Kobayashi M. Sarcophytols A and B inhibit tumor promotion by teleocidin in two-stage carcinogenesis in mouse skin. J Cancer Res Clin Oncol. 1989;115(1):25-28. doi:10.1007/BF00391595. View Source
